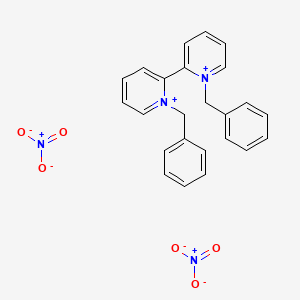
1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The bipyridinium core is often used as a building block in the synthesis of various molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, which is often accompanied by a change in the UV-vis absorption spectra.
Substitution: The bipyridinium core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states of the bipyridinium core, while reduction can result in the formation of reduced bipyridinium species with distinct electronic properties .
Scientific Research Applications
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of supramolecular complexes and conjugated oligomers.
Biology: The compound’s unique electrochemical properties make it useful in studying redox processes in biological systems.
Industry: Used in the development of electrochromic devices and materials for data storage.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an excellent candidate for applications in electrochemical devices. The molecular targets and pathways involved include the interaction with various metal ions and the formation of coordination complexes, which can be fine-tuned by modifying the substituents on the bipyridinium core .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but with different counterions, leading to variations in solubility and electrochemical properties.
4,4’-Bipyridin-1,1’-ium dichloride: Another bipyridinium compound with distinct electrochemical behavior due to the different positioning of the substituents.
Uniqueness
1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate is unique due to its specific bipyridinium core and the presence of dinitrate counterions, which impart distinct electrochemical properties. This uniqueness makes it particularly useful in applications requiring precise control over redox states and electronic properties .
Properties
CAS No. |
803745-14-4 |
|---|---|
Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dinitrate |
InChI |
InChI=1S/C24H22N2.2NO3/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;2*2-1(3)4/h1-18H,19-20H2;;/q+2;2*-1 |
InChI Key |
BMXKXLQVKFMQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile](/img/structure/B12534365.png)
![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)
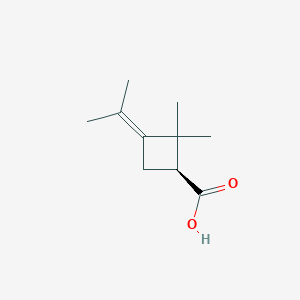
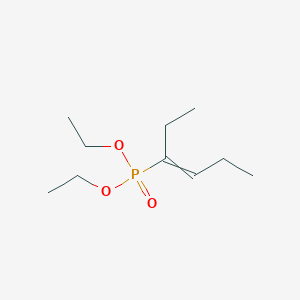
![4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B12534387.png)
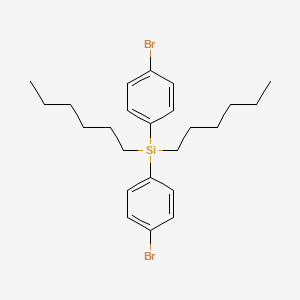
![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)
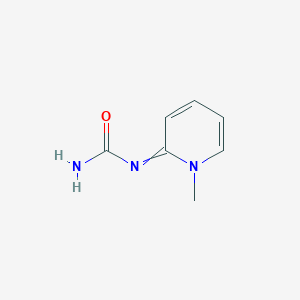
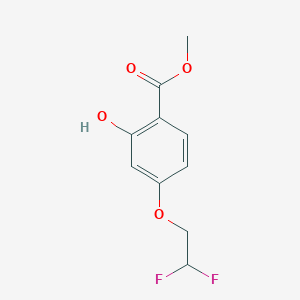
![6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid](/img/structure/B12534437.png)
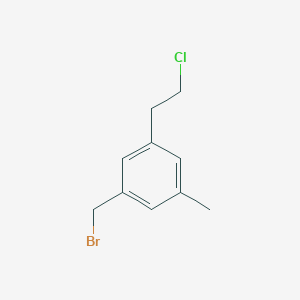
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
